molecular formula C10H10BrN3O2 B6353791 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1823500-24-8

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B6353791
CAS No.: 1823500-24-8
M. Wt: 284.11 g/mol
InChI Key: JFNLUZPXYBOVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 1823500-24-8) is a high-value chemical building block for drug discovery and medicinal chemistry research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The strategic bromine substituent at the 3-position makes this derivative a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to enhance biological activity and structural diversity . Researchers utilize this compound primarily in the development of potent protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors for a wide range of kinases—such as CK2, EGFR, B-Raf, and MEK—which are critical regulators in cellular signalling pathways and are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motif is also found in commercially available pharmaceuticals, underscoring its therapeutic relevance . This product is offered with a purity of 95% or higher and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLUZPXYBOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Base : Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and nucleophilic attack.

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Yield : ~89% for the intermediate dihydroxy compound (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol ).

This step forms the fused heterocyclic system through a tandem cyclization-elimination mechanism. The methyl group at position 7 originates from the 3-methyl substituent on the starting pyrazole.

Bromination at Position 3

Introducing bromine at position 3 requires selective electrophilic aromatic substitution. While chlorination is well-documented, bromination demands careful optimization to avoid over-halogenation.

Phosphorus Tribromide (PBr₃) Method

  • Reagents : PBr₃ in anhydrous dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Yield : ~60–65% for mono-brominated products.

N-Bromosuccinimide (NBS) with Lewis Acid

  • Catalyst : FeBr₃ or AlBr₃ enhances electrophilicity.

  • Solvent : Acetonitrile or DCM.

  • Selectivity : NBS provides better regiocontrol, favoring position 3 due to electronic and steric factors.

Key Considerations

  • Electronic Effects : The electron-withdrawing nature of the pyrimidine ring directs bromination to the pyrazole moiety.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-brominated product.

Esterification at Position 5

The carboxylate group is introduced via esterification of the intermediate carboxylic acid. Two primary strategies exist:

Direct Esterification with Ethanol

  • Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by ethanol quenching.

  • Conditions :

    • Acyl chloride formation: 0°C, 2 hours.

    • Esterification: Room temperature, 12 hours.

  • Yield : ~70–75%.

Mitsunobu Reaction

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Advantages : Higher regioselectivity and milder conditions.

  • Limitations : Cost and scalability.

Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key optimizations include:

Solvent Selection

  • Cyclization : Ethanol balances reactivity and safety.

  • Bromination : DCM minimizes side reactions.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ improves bromination efficiency (yield increase: 10–15%).

  • Microwave Assistance : Reduces reaction time by 50% for esterification steps.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.

  • Continuous Flow Systems : Enhance throughput for large batches.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Methods

  • ¹H NMR :

    • Ethyl group: δ 1.3 (t, 3H), 4.3 (q, 2H).

    • Pyrimidine protons: δ 8.1 (s, 1H).

  • IR : Ester carbonyl stretch at 1705–1710 cm⁻¹.

X-ray Crystallography

  • Confirms bromine and methyl substituent positions.

  • Hydrogen-bonding networks stabilize the crystal lattice (N–H⋯O interactions: 2.8–3.0 Å).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
PBr₃ BrominationCost-effective, scalableModerate regioselectivity60–65
NBS with FeBr₃High regiocontrolExpensive reagents70–75
Mitsunobu EsterificationMild conditionsLow scalability65–70

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities.

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines possess anticancer properties. This compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Research has shown that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways. This compound may serve as a lead for developing anti-inflammatory drugs.

Material Science

The compound's unique properties make it suitable for applications in material science. Its incorporation into polymer matrices has been studied for enhancing thermal and mechanical properties.

Applications in Material Science :

  • Polymer Additives : this compound can be used as an additive to improve the performance of polymers, particularly in high-temperature applications.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer and anti-inflammatory effects
Material ScienceEnhances thermal and mechanical properties in polymers

Case Study 1: Anticancer Activity

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Enhancement

In a recent investigation, researchers incorporated this compound into a polycarbonate matrix. The modified polymer demonstrated improved thermal stability and tensile strength compared to the unmodified polymer, indicating its potential as a functional additive in high-performance materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects at Position 3

The bromine atom at position 3 distinguishes this compound from analogues with other substituents:

  • 3-Chloro (Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 61098-37-1) : Chloro-substituted derivatives exhibit lower reactivity in cross-coupling reactions compared to bromo analogues due to weaker C–X bond dissociation .
  • 3-Phenyl (Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) : Phenyl groups enhance π-stacking interactions but reduce electrophilic substitution reactivity .
  • 3-Trifluoromethyl (Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) : Electron-withdrawing trifluoromethyl groups increase ring electron deficiency, accelerating nucleophilic aromatic substitution (SNAr) at position 5 .

Table 1: Reactivity of Position 3 Substituents in Cross-Coupling Reactions

Substituent (Position 3) Reaction Type Yield (%) Reference
Br Suzuki–Miyaura 81–92
Cl Suzuki–Miyaura <50
CF₃ SNAr with amines/thiols 64–85

Substituent Effects at Position 7

The methyl group at position 7 influences steric and electronic properties:

  • 7-Trifluoromethyl (Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) : Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP = 3.1 vs. 2.5 for methyl) but complicate synthesis due to steric hindrance .
  • 7-Cyclopropyl (Ethyl 2-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate) : Cyclopropyl groups improve membrane permeability in bioactive compounds .
  • 7-Hydroxy (Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 672325-14-3) : Hydroxy substituents enable hydrogen bonding but reduce thermal stability (melting point = 133–134°C vs. 177–178°C for methyl derivatives) .

Table 2: Physical Properties of Position 7-Substituted Derivatives

Substituent (Position 7) Melting Point (°C) logP Biological Application Reference
Methyl 177–178 2.5 Kinase inhibitor intermediates
Trifluoromethyl 163–164 3.1 Pim1 kinase inhibitors
Hydroxy 133–134 1.8 Enzyme inhibition studies

Ester Group Variations at Position 5

The ethyl ester in the target compound contrasts with other ester derivatives:

  • Methyl Ester (Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate): Methyl esters offer lower molecular weight (MW = 285.1 vs. 299.2 for ethyl) but inferior solubility in nonpolar solvents .
  • Lactam (7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate) : Lactam derivatives exhibit rigid planar structures, favoring crystallinity (melting point >200°C) .

Biological Activity

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS Number: 1823500-24-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

This compound features a fused pyrazole and pyrimidine ring system, which is characteristic of many bioactive compounds. Its molecular formula is C10H10BrN3O2C_{10}H_{10}BrN_3O_2 with a molecular weight of approximately 284.11 g/mol. The presence of bromine and the ethyl carboxylate group enhances its reactivity and biological profile.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of hydrazines with various electrophilic substrates. Recent methods have focused on improving yields and simplifying processes. For example, the synthesis of this compound can be achieved through selective bromination followed by esterification reactions, yielding high purity products suitable for biological testing .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as a selective inhibitor of protein kinases, which are vital in cell signaling pathways related to cancer and other diseases. This selectivity can lead to reduced side effects compared to non-selective inhibitors .

Psychopharmacological Effects

Beyond anticancer properties, this compound class has been studied for psychopharmacological effects. Some derivatives have been reported to exhibit anxiolytic and antidepressant-like activities in animal models, suggesting potential therapeutic applications in mental health disorders .

Case Studies

  • In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types.
  • Enzyme Inhibition Studies : In a comparative study, this compound was tested against known kinase inhibitors. It demonstrated comparable potency with unique selectivity profiles that could be exploited for drug development.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in HeLa and L929 cells
Enzyme InhibitionSelective inhibition of protein kinases
PsychopharmacologicalAnxiolytic effects in animal models

Q & A

Q. Key variables :

ParameterOptimization Range
SolventEthanol, DMSO
Temperature60–100°C (reflux)
CatalystKHSO₄ (for cyclization)

(Basic) How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The methyl group at position 7 appears as a singlet (~δ 2.5 ppm). The ethyl ester moiety shows characteristic triplets (CH₂) and quartets (CH₃). Bromine substitution at position 3 deshields adjacent protons, causing distinct splitting .
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., ~300–350 g/mol). Fragmentation patterns confirm the pyrazolo[1,5-a]pyrimidine core .

(Advanced) How can reaction conditions be optimized to improve regioselectivity during synthesis?

Answer:
Regioselectivity depends on solvent polarity, temperature, and catalysts. For example:

  • Ionic vs. acidic conditions : Using ionic liquids (e.g., [BMIM]BF₄) favors cyclization at position 5, while acidic conditions (e.g., HCl/EtOH) may shift reactivity to position 3 .
  • Table: Reaction Optimization
ConditionYield (%)Regioselectivity
KHSO₄/Ultrasonic (50°C)855-carboxylate
HCl/Reflux (80°C)723-bromo derivative

(Advanced) How can researchers resolve contradictions in spectral data or crystallographic results?

Answer:

  • X-ray crystallography : Resolves ambiguities in NMR assignments by providing exact bond lengths and angles. For example, the dihedral angle between fused pyrazole-pyrimidine rings in related compounds is ~1.3°, confirming planarity .
  • 2D NMR (COSY, HSQC) : Differentiates between overlapping signals, especially in aromatic regions .

(Basic) What are the key structural features revealed by crystallography?

Answer:

  • The pyrazole and pyrimidine rings are nearly planar (deviation <0.005 Å).
  • Intermolecular interactions : C–H···O hydrogen bonds form inversion dimers, while π-π stacking (centroid distance: 3.43 Å) stabilizes the crystal lattice .

(Advanced) How do substituents influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Trifluoromethyl groups : Enhance metabolic stability and binding affinity to targets like PI3K enzymes.
  • Comparative SAR Table :
DerivativeSubstituentsActivity (IC₅₀)
Ethyl 5-cyclopropyl-7-CF₃- derivativeCyclopropyl, CF₃PI3Kα: 12 nM
Ethyl 5-phenyl-7-CF₃- derivativePhenyl, CF₃PI3Kγ: 28 nM
Methyl 6-methyl derivativeMethyl at position 6Anticancer: 45 nM

(Advanced) What methodologies are used to study interactions with biological targets (e.g., enzymes)?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based PI3K activity assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins .
  • Molecular docking : Predicts binding poses in PI3K active sites, highlighting interactions with the CF₃ group .

(Advanced) How can computational modeling predict reactivity or stability?

Answer:

  • DFT calculations : Optimize ground-state geometries and predict electrophilic sites (e.g., bromine at position 3 is susceptible to nucleophilic substitution) .
  • MD simulations : Assess stability in aqueous solutions by analyzing hydrogen bonding with solvent molecules .

(Basic) What role does crystallography play in confirming synthetic products?

Answer:
X-ray diffraction (XRD) provides unambiguous confirmation of:

  • Bond lengths : C–Br bond (~1.9 Å) at position 3.
  • Stereochemistry : Planarity of the fused ring system, critical for biological activity .

(Advanced) How does the compound degrade under varying pH/temperature conditions?

Answer:

  • Hydrolytic stability : The ester group hydrolyzes in basic conditions (pH >10), forming carboxylic acid derivatives.
  • Thermal degradation : Decomposition above 150°C releases CO₂ and brominated byproducts.
ConditionDegradation PathwayHalf-Life
pH 2 (HCl)Ester hydrolysis48 hrs
pH 12 (NaOH)Rapid ester cleavage2 hrs
100°C (dry)Dehydration of core12 hrs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.